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molecular formula C7H7N3O2 B8789617 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Cat. No. B8789617
M. Wt: 165.15 g/mol
InChI Key: PPOAIFZITAMTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741318B2

Procedure details

(prepared in an analogous procedure to that outlined in WO 2004/026229 A2) Step A: 5-Methyl-2H-pyrazol-3-ylamine (2 g, 0.0206 mol) was dissolved in EtOH (60 ml) and NaOEt (11.58 ml of a 21% by wt. solution, 2 eq) was added, followed by diethyl malonate (3.44 ml, 1.1 eq). The mixture was heated at reflux for 3 h. After cooling to rt, the precipitate was collected by filtration, washed with additional EtOH, and dried to give 1.6 g of 2-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione. Step B: The compound from step A (1.6 g) was dissolved in POCl3 (18 ml) and cooled to 0° C., N,N-dimethylaniline (3.43 ml) was added and the mixture heated at 115-120° C. overnight. After cooling to rt, the POCl3 was removed under reduced pressure, the resulting residue was taken up in CH2Cl2, and poured onto ice. Once the ice melted the mixture was neutralized with NaHCO3 (s) and the organic layer separated. The organic layer was washed with water, dried (MgSO4), concentrated under reduced pressure, and the resulting residue purified by flash chromatography (SiO2, hexane-CH2Cl2) to give 0.734 g of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. 1H NMR (CDCl3) δ 6.89 (s, 1H), 6.52 (s, 1H), 2.55 (s, 3H).
[Compound]
Name
2004/026229 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.44 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:7])[NH:5][N:6]=1.CC[O-].[Na+].[C:12](OCC)(=[O:19])[CH2:13][C:14](OCC)=[O:15]>CCO>[CH3:1][C:2]1[CH:3]=[C:4]2[NH:7][C:12](=[O:19])[CH2:13][C:14](=[O:15])[N:5]2[N:6]=1 |f:1.2|

Inputs

Step One
Name
2004/026229 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(NN1)N
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
3.44 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared in an analogous procedure to
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with additional EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(NC(CC2=O)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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